molecular formula C16H10BrClN2O2 B5152297 N-(5-bromopyridin-2-yl)-5-(3-chlorophenyl)furan-2-carboxamide

N-(5-bromopyridin-2-yl)-5-(3-chlorophenyl)furan-2-carboxamide

Cat. No.: B5152297
M. Wt: 377.62 g/mol
InChI Key: GRWLQFXKDZSRNX-UHFFFAOYSA-N
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Description

N-(5-bromopyridin-2-yl)-5-(3-chlorophenyl)furan-2-carboxamide: is a synthetic organic compound that belongs to the class of heterocyclic compounds It is characterized by the presence of a furan ring, a pyridine ring substituted with a bromine atom, and a phenyl ring substituted with a chlorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-bromopyridin-2-yl)-5-(3-chlorophenyl)furan-2-carboxamide typically involves the following steps:

    Formation of the furan ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Bromination of pyridine: The pyridine ring is brominated at the 5-position using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst.

    Chlorination of phenyl ring: The phenyl ring is chlorinated at the 3-position using chlorine gas or a chlorinating agent such as thionyl chloride.

    Amide bond formation: The final step involves the formation of the amide bond between the furan-2-carboxylic acid and the 5-bromopyridin-2-amine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-diones.

    Reduction: Reduction reactions can target the nitro groups (if present) or the carbonyl group in the amide bond, resulting in the formation of amines or alcohols.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), or hydrogen peroxide (H₂O₂) under acidic or basic conditions.

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄), or catalytic hydrogenation using palladium on carbon (Pd/C).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Furan-2,3-diones, pyridine N-oxides.

    Reduction: Amines, alcohols.

    Substitution: Derivatives with substituted bromine or chlorine atoms.

Scientific Research Applications

N-(5-bromopyridin-2-yl)-5-(3-chlorophenyl)furan-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs targeting various diseases, including cancer, inflammation, and infectious diseases.

    Materials Science: The compound is explored for its use in the synthesis of novel materials with unique electronic, optical, or mechanical properties.

    Organic Synthesis: It serves as a building block in the synthesis of more complex molecules, enabling the development of new synthetic methodologies and reaction mechanisms.

    Biological Studies: The compound is used in biological assays to study its effects on cellular processes, enzyme activities, and molecular interactions.

Mechanism of Action

The mechanism of action of N-(5-bromopyridin-2-yl)-5-(3-chlorophenyl)furan-2-carboxamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes, receptors, or nucleic acids, thereby modulating their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    N-(5-bromopyridin-2-yl)-5-phenylfuran-2-carboxamide: Similar structure but lacks the chlorine atom on the phenyl ring.

    N-(5-chloropyridin-2-yl)-5-(3-chlorophenyl)furan-2-carboxamide: Similar structure but has a chlorine atom instead of a bromine atom on the pyridine ring.

    N-(5-bromopyridin-2-yl)-5-(4-chlorophenyl)furan-2-carboxamide: Similar structure but the chlorine atom is at the 4-position on the phenyl ring.

Uniqueness

N-(5-bromopyridin-2-yl)-5-(3-chlorophenyl)furan-2-carboxamide is unique due to the specific substitution pattern on its aromatic rings, which can influence its chemical reactivity, biological activity, and physical properties. The presence of both bromine and chlorine atoms provides opportunities for selective functionalization and derivatization, making it a versatile compound for various applications.

Properties

IUPAC Name

N-(5-bromopyridin-2-yl)-5-(3-chlorophenyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10BrClN2O2/c17-11-4-7-15(19-9-11)20-16(21)14-6-5-13(22-14)10-2-1-3-12(18)8-10/h1-9H,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRWLQFXKDZSRNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=CC=C(O2)C(=O)NC3=NC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10BrClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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